methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound known for its unique structural attributes and versatile applications in various scientific fields. This compound consists of a benzoate group attached to a pyrazolo-pyridazinone core, which gives it a distinctive set of chemical properties and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate generally involves the following steps:
Formation of the pyrazolo-pyridazinone core through the cyclization of appropriate starting materials.
Coupling of this core with a benzoate derivative.
Final modifications to attach the acetamido group and methylation.
Industrial Production Methods: : On an industrial scale, the compound is synthesized using high-efficiency catalytic processes and optimized reaction conditions to ensure high yield and purity. The exact methods may vary, but they generally involve robust batch or continuous flow processes tailored for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically at the pyrazolo-pyridazinone core, forming various oxidized derivatives.
Reduction: : Reduction reactions can target the keto group within the structure, yielding corresponding alcohols.
Substitution: : The phenyl and benzoate groups can participate in substitution reactions, allowing for modifications of the compound’s electronic and steric properties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Electrophilic or nucleophilic reagents for substitution reactions.
Major Products Formed
Oxidized derivatives with altered functional groups.
Reduced derivatives with hydroxyl functionalities.
Substituted compounds with variations in the phenyl or benzoate groups.
Scientific Research Applications
Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate has a range of scientific research applications:
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a model compound in studying reaction mechanisms and kinetics.
Biology
Explored for its potential as a biochemical probe due to its unique structural properties.
Investigated in enzyme inhibition studies.
Medicine
Under study for its anti-inflammatory and anticancer activities.
Industry
Utilized in the development of specialty chemicals and materials.
Employed in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism by which methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter the biological pathways, leading to the observed effects. The detailed pathways often involve binding to the active site of enzymes, inhibiting their activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(1-phenyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate.
Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)butanamido)benzoate.
Ethyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate.
Comparison: : The uniqueness of methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate lies in its specific substituents and the positioning of functional groups, which impart distinctive chemical reactivity and biological activity compared to its analogs.
This compound's synthesis, reactions, and applications underline its importance in both theoretical and applied sciences, offering a versatile platform for innovation and discovery.
Biological Activity
Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes existing research findings related to its biological efficacy, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological properties. The structural components include:
- Methyl group : Enhances lipophilicity and possibly bioavailability.
- Acetamido group : May contribute to binding affinity with biological targets.
- Benzoate moiety : Often associated with enhanced pharmacological activity.
Anticancer Properties
Recent studies have highlighted the compound's potent anticancer properties, particularly through its action on fibroblast growth factor receptors (FGFRs). FGFRs are critical in cell proliferation and differentiation, making them prime targets in cancer therapy.
-
Inhibition of FGFR :
- The compound demonstrated significant inhibitory activity against FGFR1, with an IC50 value of 114.5 nmol/L. This inhibition led to a marked reduction in cancer cell proliferation across various lines, including those resistant to conventional therapies .
- In vivo studies using xenograft models showed an impressive tumor growth inhibition (TGI = 91.6% at 50 mg/kg) indicating strong antitumor efficacy .
-
Mechanisms of Action :
- The compound's mechanism involves the suppression of the FGFR signaling pathway, as evidenced by immunoblot analyses revealing decreased phosphorylation levels in treated cells .
- Molecular docking studies suggest that the pyrazolo[3,4-d]pyridazine scaffold effectively binds to the ATP-binding site of FGFR, forming crucial hydrogen bonds that stabilize the interaction .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.3 | Induction of apoptosis and cell cycle arrest |
HCT116 | 7.60 | Inhibition of EGFR and CDK2 |
HepG2 | Not specified | Upregulation of pro-apoptotic markers (Bax, p53) |
These findings indicate that the compound not only exhibits potent cytotoxicity but also shows selectivity towards specific cancer types, enhancing its therapeutic potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Pyridazine Core : The presence of the pyrazolo[3,4-d]pyridazine framework is essential for maintaining inhibitory activity against FGFRs.
- Substituent Variations : Modifications on the phenyl and acetamido groups can significantly affect potency and selectivity. For instance, introducing different substituents on the phenyl ring has been shown to alter binding affinity and cytotoxicity profiles .
Case Studies
Several case studies have explored the therapeutic implications of compounds related to this compound:
- Xenograft Model Study :
- Nanoparticle Formulations :
Properties
IUPAC Name |
methyl 4-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-18-12-23-27(17-6-4-3-5-7-17)20(18)21(29)26(25-14)13-19(28)24-16-10-8-15(9-11-16)22(30)31-2/h3-12H,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUENNGQXIKTOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.